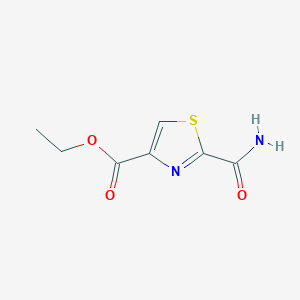

Ethyl 2-carbamoylthiazole-4-carboxylate

Description

Historical Context and Significance of Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Organic Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, has been a cornerstone of medicinal chemistry and organic synthesis for many decades. researchgate.netsigmaaldrich.com Its unique electronic properties and ability to engage in various chemical reactions have made it a privileged scaffold in the design of new therapeutic agents. researchgate.net The presence of the thiazole moiety is a key feature in numerous clinically important drugs, including the antibiotic Sulfathiazole and the antiretroviral agent Ritonavir. sigmaaldrich.comprepchem.com

In organic synthesis, the thiazole ring serves as a versatile building block. prepchem.com The classical Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a widely used and efficient method for constructing this heterocyclic system. google.com The functionalization of the thiazole ring at its various positions allows for the creation of diverse molecular architectures with a broad spectrum of biological activities. researchgate.net

Overview of Ethyl 2-Carbamoylthiazole-4-carboxylate within the Thiazole-4-carboxylate Class

A thorough review of available scientific literature and chemical databases did not yield specific information for This compound . This suggests that the compound may be a novel entity, a rarely synthesized intermediate, or is primarily documented in proprietary research not publicly available.

In contrast, significant information exists for the closely related analogue, Ethyl 2-aminothiazole-4-carboxylate . researchgate.netsigmaaldrich.comtcichemicals.com This compound is a common starting material in the synthesis of more complex thiazole derivatives. researchgate.net It is conceivable that this compound could be synthesized from its 2-amino counterpart, potentially through acylation or a related transformation of the amino group to a carbamoyl (B1232498) group. However, no specific procedures or characterization data for this conversion or the final product have been found in the reviewed literature.

The table below provides a comparison of the target compound with some of its close, documented analogues.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | Not Found | C₇H₈N₂O₃S | Target compound of interest; specific data is unavailable. |

| Ethyl 2-aminothiazole-4-carboxylate | 5398-36-7 | C₆H₈N₂O₂S | A well-documented building block in organic synthesis. sigmaaldrich.comtcichemicals.com |

| Ethyl 2-chlorothiazole-4-carboxylate | 30583-66-5 | C₆H₆ClNO₂S | Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. chemimpex.com |

| Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | C₆H₆BrNO₂S | A halogenated thiazole derivative used in synthetic chemistry. tcichemicals.com |

Scope and Research Imperatives for Thiazole-4-carboxylate Derivatives

Research into thiazole-4-carboxylate derivatives continues to be an active area, driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. A primary imperative is the development of new antimicrobial and anticancer drugs to combat growing resistance to existing treatments. prepchem.comcbijournal.com

The thiazole-4-carboxylate scaffold provides a versatile platform for structure-activity relationship (SAR) studies. By modifying the substituents at the 2- and 5-positions of the thiazole ring, researchers can fine-tune the biological activity of the resulting compounds. For instance, the introduction of different aryl or heterocyclic moieties can lead to compounds with potent and selective inhibitory activity against specific enzymes or receptors. cbijournal.com

Future research in this area will likely focus on:

The synthesis of novel thiazole-4-carboxylate libraries for high-throughput screening.

The exploration of new catalytic methods for the efficient and regioselective functionalization of the thiazole core.

In-depth mechanistic studies to elucidate the mode of action of biologically active thiazole-4-carboxylate derivatives.

While the specific compound This compound remains uncharacterized in the public domain, the broader class of thiazole-4-carboxylates holds significant promise for the discovery of new and effective pharmaceuticals. Further research is warranted to synthesize and evaluate the biological potential of this and other novel derivatives.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-carbamoyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-2-12-7(11)4-3-13-6(9-4)5(8)10/h3H,2H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHREOCVLAMOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of the Ethyl 2 Carbamoylthiazole 4 Carboxylate Scaffold

Functional Group Transformations at the Thiazole (B1198619) Nucleus

The thiazole ring within the ethyl 2-carbamoylthiazole-4-carboxylate structure offers positions for further substitution, primarily at the C5 position, which is unsubstituted in the parent molecule. The electronic nature of the thiazole ring and its existing substituents dictates the course of these transformations.

Direct C-H arylation represents a modern and efficient method for functionalizing such heterocyclic systems. Palladium-catalyzed coupling reactions can be employed to introduce aryl or heteroaryl groups at the C5 position. researchgate.net These reactions typically proceed under mild conditions and tolerate a wide variety of functional groups on the coupling partner, offering a powerful tool for creating diverse libraries of derivatives. For instance, the coupling of thiazole derivatives with various aryl bromides can be achieved using an air-stable palladium catalyst and an inexpensive base like potassium acetate. researchgate.net

Furthermore, transformations can be envisioned by starting with a related scaffold, such as one containing a halogen at the C5 position. Analogy with similar compounds like ethyl 4-bromothiazole-2-carboxylate suggests that a bromine atom on the thiazole ring can be readily displaced by various nucleophiles. evitachem.com This allows for the introduction of a range of functionalities, expanding the chemical space accessible from this core structure.

Modifications of the Carbamoyl (B1232498) and Ester Moieties

The ester and carbamoyl groups are key sites for derivatization, allowing for significant structural modifications.

The ethyl ester at the C4 position is a versatile handle for chemical modification. One of the most common reactions is its conversion to a carbohydrazide (B1668358) through treatment with hydrazine (B178648) hydrate. nih.gov This reaction typically occurs by heating the ester in a solvent like ethanol (B145695) with hydrazine hydrate, leading to the precipitation of the hydrazide product. nih.gov The resulting hydrazide is a valuable intermediate itself, serving as a precursor for the synthesis of various other heterocyclic systems like pyrazoles, triazoles, and oxadiazoles. nih.gov

The carbamoyl group (-CONH2) at the C2 position can also be chemically altered. For example, it can undergo dehydration to form a nitrile group (-CN), a transformation that significantly alters the electronic properties and hydrogen bonding capacity of the molecule. Alternatively, the primary amide can be reacted with various electrophiles to generate N-substituted derivatives.

Heterocyclic Ring System Modifications and Substituent Effects

The biological activity of derivatives based on the thiazole scaffold is highly dependent on the nature and position of substituents on the ring system. mdpi.comcbijournal.com Studies on related series of compounds, such as ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate, have demonstrated clear structure-activity relationships. cbijournal.com

In this series, the electronic properties of the substituents on the phenyl ring, coupled to the thiazole via a sulfonamide linkage, have a profound impact. It was observed that compounds bearing electron-withdrawing groups, such as nitro (NO2) or cyano (CN) groups, exhibited enhanced antimicrobial activity. cbijournal.com Conversely, the presence of electron-donating groups on the phenyl ring tended to decrease the biological potency. cbijournal.com This suggests that the electronic profile of the substituent directly influences the molecule's interaction with its biological target.

The following table details the effect of different substituents on the antimicrobial activity of a series of related thiazole derivatives. cbijournal.com

| Compound ID | Substituent on Phenyl Ring | Nature of Substituent | Observed Antimicrobial Activity |

| 4e | 4-Nitro | Electron-withdrawing | Promising |

| 4f | 2-Nitro | Electron-withdrawing | Promising |

| 4k | 4-Amino | Electron-donating | Promising |

| 4l | 4-Cyano | Electron-withdrawing | Promising |

This data is derived from a study on ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, which are structurally related to the primary subject. cbijournal.com

Coupling Reactions for Derivative Synthesis (e.g., Sulfonamide Coupling)

Coupling reactions are a cornerstone for synthesizing complex derivatives from the thiazole scaffold. A prominent example is the synthesis of sulfonamides, which are a well-known class of therapeutic agents. cbijournal.com

A versatile synthesis of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives begins with the commercially available ethyl 2-aminothiazole-4-carboxylate. cbijournal.com The synthesis is a two-step process:

Diazotization and Sulfonation : The amino group at the C2 position is converted into a diazonium salt, which then reacts with sulfur dioxide in the presence of a copper(I) chloride catalyst to form the corresponding sulfonyl chloride intermediate. cbijournal.com Maintaining a low temperature (e.g., -20 °C) is crucial during the diazotization step to ensure a clean reaction and good yield. cbijournal.com

Sulfonamide Coupling : The synthesized sulfonyl chloride is then reacted with a variety of substituted anilines in the presence of a base to form the final sulfonamide derivatives. cbijournal.com

Optimization of the coupling step is key to achieving high yields. Different bases and solvents can be screened to find the ideal conditions. cbijournal.com

The table below summarizes the optimization of the sulfonamide coupling reaction between the sulfonyl chloride intermediate and an aniline. cbijournal.com

| Entry | Base | Solvent | Time (h) | Yield (%) |

| 1 | Pyridine (B92270) | DCM | 10 | 55 |

| 2 | Triethylamine | DCM | 8 | 65 |

| 3 | DIPEA | DCM | 6 | 75 |

| 4 | DMAP | DCM | 5 | 80 |

| 5 | Pyridine | THF | 4 | 85 |

| 6 | Triethylamine | THF | 6 | 70 |

| 7 | DIPEA | THF | 5 | 78 |

| 8 | DMAP | THF | 4.5 | 82 |

This data is based on the synthesis of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives. The optimal conditions found were using Pyridine as a base in THF as a solvent, yielding 85%. cbijournal.com

This synthetic route highlights how the C2 position of the thiazole ring can be functionalized to create a diverse array of compounds with potential biological applications. cbijournal.comasianpubs.orgscholarsresearchlibrary.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Ethyl 2-carbamoylthiazole-4-carboxylate, both ¹H and ¹³C NMR spectra would provide unambiguous evidence for its molecular structure by identifying the chemical environments of each hydrogen and carbon atom.

In a typical ¹H NMR spectrum, the ethyl ester group would be identified by a characteristic triplet signal for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, arising from spin-spin coupling. The proton on the thiazole (B1198619) ring (H-5) would appear as a singlet in the aromatic region of the spectrum. The two protons of the primary amide (–CONH₂) group would likely appear as two distinct, broad singlets due to their different spatial environments and restricted rotation around the C-N bond.

The ¹³C NMR spectrum is instrumental in confirming the carbon backbone of the molecule. libretexts.org It would display separate signals for each of the seven unique carbon atoms. Key resonances would include those for the carbonyl carbons of the ester and amide groups, typically found in the downfield region (160-170 ppm). libretexts.orgniscpr.res.in The carbons of the thiazole ring would also show distinct signals, with their chemical shifts influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. niscpr.res.in The ethyl group carbons would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Thiazole-H5 | ~8.0-8.5 (s, 1H) | ~120-130 |

| Amide-NH₂ | ~7.5-8.0 (br s, 1H), ~7.0-7.5 (br s, 1H) | - |

| Ester-OCH₂ | ~4.3-4.5 (q, 2H) | ~60-65 |

| Ester-CH₃ | ~1.3-1.4 (t, 3H) | ~14-15 |

| Thiazole-C2 | - | ~165-175 |

| Thiazole-C4 | - | ~145-155 |

| Ester-C=O | - | ~160-165 |

| Amide-C=O | - | ~165-170 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) and Chromatographic Analyses (e.g., LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. cbijournal.com For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₇H₈N₂O₃S, by providing a highly accurate mass measurement of its molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of such compounds. cbijournal.com The compound would first be separated from any impurities on a liquid chromatography column, often a reverse-phase column, before being introduced into the mass spectrometer. In typical ESI-MS (Electrospray Ionization Mass Spectrometry) analysis, the molecule would likely be observed as a protonated molecular ion [M+H]⁺ in positive ion mode. niscpr.res.in

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural confirmation. Common fragmentation pathways for similar ethyl ester-containing heterocyclic compounds include the neutral loss of an ethanol (B145695) molecule, followed by the sequential loss of carbon monoxide (CO) and hydrogen cyanide (HCN) molecules from the heterocyclic core. asianpubs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include:

N-H Stretching: The primary amide group (–NH₂) would show two distinct stretching bands in the region of 3400-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the thiazole ring would appear around 3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: Two strong carbonyl (C=O) absorption bands would be prominent. The ester carbonyl typically appears around 1720-1740 cm⁻¹, while the amide carbonyl (Amide I band) is usually found at a lower frequency, around 1670-1690 cm⁻¹. niscpr.res.in

N-H Bending: The N-H bending vibration of the amide (Amide II band) would be located around 1600-1640 cm⁻¹.

C-N and C-S Stretching: Vibrations corresponding to the C-N and C-S bonds within the thiazole ring would be found in the fingerprint region of the spectrum. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (R-CONH₂) | N-H Stretch | 3400-3200 (two bands) |

| Ester (R-COOR') | C=O Stretch | 1740-1720 |

| Amide (R-CONH₂) | C=O Stretch (Amide I) | 1690-1670 |

| Amide (R-CONH₂) | N-H Bend (Amide II) | 1640-1600 |

| Thiazole Ring | C=N/C=C Stretch | ~1500-1400 |

| Ester (R-COOR') | C-O Stretch | ~1270 |

X-ray Crystallography: Insights into Crystal Packing and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, detailing bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice. nih.govnih.gov

Single Crystal X-ray Diffraction Analysis for Molecular Conformation and Regioisomer Confirmation

A single crystal X-ray diffraction analysis would unequivocally confirm the molecular structure of this compound. mdpi.com It would verify the connectivity of the atoms and confirm the substitution pattern on the thiazole ring, distinguishing it from any other possible regioisomers. The analysis would also reveal the precise conformation of the molecule in the solid state, including the planarity of the thiazole ring and the orientation of the ethyl ester and carbamoyl (B1232498) substituents relative to the ring. tandfonline.com

Analysis of Hydrogen Bonding (C-H…O, N-H…O, N-H…N) and Other Non-Covalent Interactions

The crystal structure would provide a detailed map of the intermolecular interactions that govern the molecular packing. tandfonline.com Given the functional groups present, a rich network of hydrogen bonds is expected. The primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). This would likely lead to the formation of strong N-H···O and N-H···N hydrogen bonds. bohrium.comd-nb.info The thiazole nitrogen is also a potential hydrogen bond acceptor. ulpgc.esnih.gov

Weaker non-covalent interactions, such as C-H···O interactions involving the thiazole or ethyl C-H groups and carbonyl oxygen atoms, could also play a significant role in stabilizing the crystal packing. bohrium.com In some thiazole-containing structures, N–H···S and chalcogen bonds (S···Br) have also been observed, indicating the potential for the thiazole sulfur to participate in intermolecular contacts. d-nb.infobohrium.com

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites, like carboxamides. bohrium.comnih.gov Different polymorphs can exhibit distinct physical properties. Studies on related carboxamide compounds have revealed the existence of multiple polymorphic structures, often stabilized by different arrangements of hydrogen bonds and π-stacking interactions. bohrium.comrsc.org

The presence of both strong hydrogen bond donors (N-H) and acceptors (C=O, thiazole-N) in this compound makes it a prime candidate for crystal engineering studies. bohrium.com By systematically studying crystallization conditions, it may be possible to isolate different polymorphs or co-crystals, where the supramolecular assembly is altered, potentially leading to materials with tailored physical properties. The investigation into how different solvents or co-formers influence the resulting crystal packing can provide fundamental insights into the principles of molecular recognition and self-assembly. acs.org

Computational Chemistry and Cheminformatics in Thiazole 4 Carboxylate Research

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of thiazole-4-carboxylate derivatives. By solving the Schrödinger equation through approximations of the electron density, DFT allows for the accurate prediction of various molecular characteristics.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For derivatives of ethyl thiazole-4-carboxylate, this is typically achieved using DFT methods, such as the B3LYP functional, combined with basis sets like 6-311+G(d,p) or cc-pVTZ. materialsciencejournal.orgresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

For instance, in a study on ethyl 2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate, a structurally related compound, the geometry was optimized using the B3LYP/6-311+G(d) level of theory. researchgate.net The resulting bond lengths and angles from such calculations are generally found to be in good agreement with experimental data obtained from single-crystal X-ray diffraction, validating the computational approach. researchgate.netnih.gov The optimized structure is crucial as it forms the basis for all subsequent quantum chemical calculations.

Table 1: Representative Calculated Bond Parameters for a Thiazole-4-Carboxylate Derivative Note: The following data is for a closely related analogue, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, as a representative example of DFT-calculated parameters. materialsciencejournal.org

| Parameter | Bond | Calculated Bond Length (Å) |

| Bond Length | C-C | 1.3466 - 1.5339 |

| C-H | 1.0809 - 1.0945 | |

| C-N (amino) | 1.362 | |

| C-N (nitro) | 1.4779 | |

| Parameter | Atoms | Calculated Bond Angle (°) |

| Bond Angle | C-C-C | Varies |

| H-C-H | Varies | |

| C-N-O | Varies |

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule. materialsciencejournal.orgscirp.org For thiazole (B1198619) derivatives, these energies are calculated using DFT methods, often in conjunction with Time-Dependent DFT (TD-DFT) for excited state properties. materialsciencejournal.org In a study of a pyran-3-carboxylate derivative, the HOMO-LUMO energy gap was calculated to be 4.54 eV, indicating a stable molecular structure. materialsciencejournal.org

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Heterocyclic Carboxylate Note: Data for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

| Parameter | Energy (eV) |

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| ΔE (HOMO-LUMO Gap) | 4.83 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These parameters, rooted in conceptual DFT, provide a more detailed picture of reactivity than the HOMO-LUMO gap alone. researchgate.netresearchgate.netdergipark.org.tr

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). dergipark.org.tr

These descriptors are crucial for comparing the reactivity of different thiazole derivatives and predicting their interaction behavior. researchgate.netdergipark.org.tr Local reactivity, which identifies the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack, is often analyzed using Fukui functions. scielo.org.mx

Table 3: Calculated Global Reactivity Descriptors for a Representative Heterocyclic Carboxylate Note: Data derived from the HOMO/LUMO values for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

| Parameter | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.646 |

| Electron Affinity (A) | -ELUMO | 1.816 |

| Chemical Hardness (η) | (I - A) / 2 | 2.415 |

| Chemical Softness (S) | 1 / η | 0.414 |

| Electronegativity (χ) | (I + A) / 2 | 4.231 |

| Chemical Potential (μ) | -χ | -4.231 |

| Electrophilicity Index (ω) | μ² / 2η | 3.712 |

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding molecular recognition, crystal packing, and ligand-protein binding. The NCI analysis, based on the electron density and its reduced density gradient, is a powerful method for visualizing these weak interactions in 3D space.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density (ρ(r)) to define atomic properties and characterize chemical bonds, including weak non-covalent ones. nih.gov In QTAIM, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interaction. nih.gov For non-covalent interactions, ρ(r) is typically low and ∇²ρ(r) is positive. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a prominent cheminformatics technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. The process involves placing the ligand (in this case, ethyl 2-carbamoylthiazole-4-carboxylate or its derivatives) into the binding site of a protein and scoring the different poses based on a scoring function, which typically estimates the binding free energy. nih.govnih.gov Lower binding energy scores generally indicate a more stable and favorable interaction. nih.gov

Studies on various thiazole derivatives have demonstrated their potential to interact with a range of biological targets. For example, docking studies have been performed to evaluate thiazoles as inhibitors of enzymes implicated in diseases like cancer or Alzheimer's. nih.gov The simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. For example, in a study of natural compounds targeting the SARS-CoV-2 nsp10-nsp16 protein complex, binding energies as low as -9.2 kcal/mol were observed, indicating strong potential for inhibitory action. nih.gov These insights are invaluable for the rational design of more potent and selective inhibitors based on the thiazole-4-carboxylate scaffold.

Table 4: Representative Molecular Docking Results for Bioactive Ligands Note: This table presents example data from docking studies of various ligands to illustrate typical results. It does not represent data for the specific title compound.

| Ligand | Protein Target | Binding Energy (kcal/mol) | Interacting Residues |

| Catechin | SARS-CoV-2 nsp10-nsp16 | -9.2 | Arg4, Glu288, Lys5, Gln12 nih.gov |

| Aleuritolic acid | HIV-1 Reverse Transcriptase | -8.48 | Not Specified nih.gov |

| Carvacrol | SARS-CoV-2 nsp10-nsp16 | -6.5 | Arg4 nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of the conformational landscape of a molecule and its interactions with biological targets, such as proteins or nucleic acids.

In the study of this compound and related thiazole derivatives, MD simulations can elucidate several key aspects. The conformational stability of the molecule can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic coordinates over the course of a simulation. A stable RMSD trajectory for the ligand when bound to a protein target suggests a stable binding mode. For instance, studies on other heterocyclic compounds have shown that stable RMSD values of around 2 Å indicate minimal deviation and strong binding interactions. Similarly, RMSF analysis can pinpoint which parts of the molecule are more flexible, providing insights into its conformational adaptability upon binding.

MD simulations are also crucial for understanding the dynamics of the interaction between this compound and its potential biological targets. By simulating the ligand-protein complex, researchers can observe the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern binding affinity and specificity. For example, research on pyrazolyl-thiazole derivatives has suggested that the near coplanarity of the ring systems can enhance π–π stacking interactions with biological targets, a hypothesis that can be rigorously tested and visualized using MD simulations. In studies of hydrazine-linked thiazole analogues as monoamine oxidase-B (MAO-B) inhibitors, MD simulations have been instrumental in confirming the stability of the ligand-enzyme complexes.

While specific MD simulation data for this compound is not publicly available, the methodology remains a cornerstone for understanding its behavior at a molecular level. The general findings from simulations on analogous thiazole structures provide a strong indication of the types of insights that can be gained.

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Significance in Drug Research |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of a superimposed molecule and a reference structure over time. | Indicates the stability of the molecule's conformation. Low and stable RMSD values in a ligand-protein complex suggest a stable binding mode. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each atom from its average position during the simulation. | Highlights the flexible and rigid regions of a molecule. Can indicate which parts of a ligand are important for binding and which are more adaptable. |

| Interaction Energy | The sum of non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein. | Provides a quantitative measure of the strength of the binding interaction. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and the protein. | Identifies key specific interactions that contribute to binding affinity and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential in determining activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

In the context of thiazole-4-carboxylate research, QSAR studies are invaluable for optimizing lead compounds and designing new derivatives with enhanced potency. For instance, QSAR models have been successfully applied to various thiazole derivatives to predict their anticancer and enzyme inhibitory activities. nih.govnih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including steric, electronic, hydrophobic, and topological properties, are calculated for each compound in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like k-Nearest Neighbors (kNN), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient for an external test set (pred_r²).

A study on thiazolyl-benzimidazoles as EGFR inhibitors reported the development of a robust QSAR model, indicating the utility of this approach in understanding the structural requirements for activity. nih.gov Another example is a 3D-QSAR study on 1,2,4-triazole (B32235) derivatives with anticancer activity, which used the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach. nih.gov This study identified specific steric and electrostatic fields around the molecules that were crucial for their anticancer effects and yielded a model with good statistical significance (R² = 0.8713, q² = 0.2129, pred_r² = 0.8417). nih.gov

For this compound, a hypothetical QSAR study could reveal the importance of the carbamoyl (B1232498) and ethyl ester groups for a specific biological activity. For example, a QSAR model might look like the following hypothetical equation:

pIC₅₀ = β₀ + β₁(LogP) + β₂(DipoleMoment) + β₃(StericParameter)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (β) would indicate the positive or negative contribution of the descriptors (LogP, Dipole Moment, Steric Parameter) to the activity.

Table 2: Common Descriptors and Statistical Parameters in QSAR Studies

| Category | Example Descriptors | Description |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describe the electronic properties and reactivity of the molecule. |

| Steric | Molecular Volume, Surface Area | Relate to the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its membrane permeability and distribution. |

| Topological | Connectivity Indices | Numerical values that describe the branching and connectivity of the molecular skeleton. |

| Statistical Parameter | Description | Interpretation |

| R² (Squared Correlation Coefficient) | A measure of the goodness of fit of the model to the training set data. | Values closer to 1 indicate a better fit. |

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | A q² value greater than 0.5 is generally considered acceptable. |

| pred_r² (Predictive R² for Test Set) | A measure of the external predictive ability of the model on an independent set of compounds. | A pred_r² value greater than 0.6 is desirable for a reliable predictive model. |

By leveraging these computational tools, researchers can accelerate the discovery and development of novel thiazole-4-carboxylate-based therapeutic agents, including derivatives of this compound, with improved efficacy and safety profiles.

Biological Activity and Mechanistic Investigations of Thiazole Carboxylates

Enzyme Inhibition Studies and Mechanistic Insights

The structural features of thiazole (B1198619) carboxylates make them candidates for interacting with various enzymes, potentially modulating their activity. This has led to investigations into their effects on critical enzyme systems and the metabolic pathways they govern.

While direct studies on the inhibition of Cytochrome P450 (CYP450) and Carbonic Anhydrase (CA) by Ethyl 2-carbamoylthiazole-4-carboxylate are not extensively detailed in the available research, the broader class of thiazole-containing compounds has been recognized for its diverse biological activities, which include enzyme inhibition. cbijournal.com For instance, certain marketed drugs containing a thiazole ring function as enzyme inhibitors. cbijournal.com

The inhibition of CYP450 enzymes is a common mechanism of drug-drug interactions. mdpi.com This can be reversible or irreversible, with mechanism-based inhibition involving the formation of a reactive metabolite that permanently deactivates the enzyme. mdpi.com Studies on other carbamate-containing compounds, such as ethyl carbamate, have shown that metabolism can be mediated by CYP450 isozymes like CYP2E1. nih.govnih.gov

Carbonic anhydrases, particularly isoforms like CA IX and XII, are recognized as targets for cancer therapy due to their role in pH regulation in the tumor microenvironment. nih.gov Inhibitors of these enzymes are often based on a sulfonamide group, which coordinates with the zinc ion in the enzyme's active site. taylorandfrancis.com Notably, derivatives of ethyl 2-aminothiazole-4-carboxylate that incorporate a sulfonamide moiety have been synthesized and studied for their biological activity, suggesting a potential avenue for targeting carbonic anhydrases. cbijournal.com

The inhibition of key enzymes by bioactive compounds can lead to the modulation of entire metabolic pathways. For example, the antifungal activity of certain compounds is achieved by targeting the pyrimidine (B1678525) biosynthesis pathway. nih.gov F901318, an antifungal agent, targets dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in this pathway, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis. nih.gov Another antifungal, Tiazofurin, acts as an inhibitor of the enzyme IMP dehydrogenase. cbijournal.com

In bacteria, pathways such as cell wall synthesis are common targets. Lantibiotics, for instance, can inhibit peptidoglycan synthesis by binding to Lipid II, a key transporter molecule. nih.gov By extension, thiazole carboxylates that inhibit enzymes like D-Ala-D-Ala ligase would disrupt the metabolic pathway responsible for building the bacterial cell wall. cbijournal.com

Metabolic reprogramming is a key feature in various disease states, and compounds that can modulate these pathways are of significant interest. nih.gov The ability of thiazole derivatives to interact with specific enzymes suggests they may influence cellular metabolism, although the precise pathways affected by this compound require further specific investigation.

Antimicrobial Research: Antibacterial and Antifungal Efficacy

Derivatives of ethyl 2-aminothiazole-4-carboxylate, the precursor to this compound, have been a focus of antimicrobial research. cbijournal.com These studies have evaluated their effectiveness against a range of clinically relevant bacteria and fungi.

A series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized from ethyl 2-aminothiazole-4-carboxylate and evaluated for their in vitro antibacterial activity. cbijournal.com The minimum inhibitory concentration (MIC) was determined against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacterium Escherichia coli. cbijournal.com The results showed that compounds with electron-withdrawing substituents exhibited promising activity, particularly against Bacillus subtilis. cbijournal.com

In another study, Schiff base derivatives of ethyl 2-aminothiazole-4-carboxylate were synthesized and tested against multidrug-resistant (MDR) clinical isolates. nih.gov Certain derivatives showed significant inhibitory potential against Staphylococcus aureus (MDR) and Escherichia coli (MDR) with MIC values of 250 µg/mL and 375 µg/mL, respectively. nih.gov Thiazole compounds have also been noted for their ability to work synergistically with existing antibiotics like vancomycin (B549263) against MRSA and to disrupt biofilm formation, a key factor in chronic infections. nih.govnih.gov

Table 1: Antibacterial Activity of Ethyl 2-aminothiazole-4-carboxylate Derivatives This table presents data for derivatives of ethyl 2-aminothiazole-4-carboxylate, not the specific subject compound.

| Derivative Class | Bacterial Strain | Reported MIC (µg/mL) | Source |

|---|---|---|---|

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Bacillus subtilis | 62.5 - 250 | cbijournal.com |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Staphylococcus aureus | 125 - >500 | cbijournal.com |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Escherichia coli | 250 - >500 | cbijournal.com |

| Schiff Base Derivative (2d) | Staphylococcus aureus (MDR) | 250 | nih.gov |

| Schiff Base Derivative (2g) | Staphylococcus aureus (MDR) | 250 | nih.gov |

| Schiff Base Derivative (2d) | Escherichia coli (MDR) | 375 | nih.gov |

| Schiff Base Derivative (2g) | Escherichia coli (MDR) | 375 | nih.gov |

The same series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were also screened for antifungal activity against Candida albicans, Aspergillus flavus, and Aspergillus niger. cbijournal.com Several compounds in the series displayed promising inhibition, with the most potent activity observed against Aspergillus niger, particularly from derivatives containing electron-withdrawing groups. cbijournal.com

Other research has consistently highlighted the potential of thiazole derivatives against pathogenic fungi. nih.govnih.gov For instance, certain thiazolylhydrazone derivatives have shown potent antifungal activity against C. albicans with MIC values ranging from 0.125 to 16.0 μg/mL. nih.gov The fungicidal or fungistatic nature of these compounds is an important aspect of their activity profile. nih.gov

Table 2: Antifungal Activity of Ethyl 2-aminothiazole-4-carboxylate Derivatives This table presents data for derivatives of ethyl 2-aminothiazole-4-carboxylate, not the specific subject compound.

| Derivative Class | Fungal Strain | Reported MIC (µg/mL) | Source |

|---|---|---|---|

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Candida albicans | 125 - >500 | cbijournal.com |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Aspergillus flavus | 125 - 500 | cbijournal.com |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Aspergillus niger | 62.5 - 250 | cbijournal.com |

| Schiff Base Derivative (2a) | Candida albicans | Zone of Inhibition: 20.0 mm | nih.gov |

| Thiazolylhydrazone Derivatives | Candida albicans | 0.125 - 16.0 | nih.gov |

To understand how these compounds exert their antimicrobial effects, researchers have performed molecular docking studies to identify potential cellular targets. cbijournal.com For promising antibacterial and antifungal derivatives of ethyl 2-aminothiazole-4-carboxylate, virtual screening was conducted against known protein targets. cbijournal.com The selected antibacterial target was D-Ala-D-Ala ligase (PDB ID: 1KZN), an essential enzyme in bacterial cell wall synthesis. cbijournal.com The antifungal target was lanosterol (B1674476) 14-alpha-demethylase (CYP51, PDB ID: 4BJK), a critical enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. cbijournal.com

The proposed mechanisms of action for thiazole-based antimicrobial agents are diverse. For some thiazole derivatives active against C. albicans, the mechanism may involve disruption of the fungal cell wall structure or the cell membrane. researchgate.net Another identified mechanism for a different thiazole compound was the induction of oxidative stress. frontiersin.org This compound was found to increase reactive oxygen species (ROS) in C. albicans, leading to DNA damage and cell death. frontiersin.org The ability of some thiazoles to inhibit biofilm formation is also a critical aspect of their mechanism, as biofilms contribute significantly to antibiotic resistance and persistent infections. nih.gov

Antitumor and Antiproliferative Activity Research

The antitumor potential of thiazole carboxylate derivatives has been explored across a range of human cancer cell lines. While specific data for this compound is not extensively detailed in public research, numerous structurally related thiazole compounds have demonstrated significant antiproliferative effects.

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) showed improved antiproliferative activity against melanoma and prostate cancer cells compared to their parent compounds. nih.gov Similarly, novel carbazole-based 2,4-disubstituted thiazole derivatives were synthesized and tested for cytotoxicity against A549 (lung), MCF-7 (breast), and HT29 (colon) cancer cell lines, with some compounds showing good activity. researchgate.net In another study, certain thiazole-pyridine hybrids displayed better anti-breast cancer efficacy against the MCF-7 cell line than the standard drug 5-fluorouracil. nih.gov For instance, one hybrid with a chlorine atom on the pyridine (B92270) ring showed an IC₅₀ value of 5.71 μM against MCF-7 cells. nih.gov

Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have also been evaluated. nih.gov One such compound exhibited a broad spectrum of anticancer activity against 29 of the 60 tumor cell lines tested by the National Cancer Institute (NCI). nih.gov Other research has focused on multitarget agents, such as thiazolyl-indole-2-carboxamide derivatives, which showed exceptional cytotoxicity against various cancer cell lines, including MCF-7. acs.org One of the most potent compounds in this series, 6i, registered an IC₅₀ of 6.10 ± 0.4 μM against MCF-7 cells. acs.org

The following table summarizes the cytotoxic activity of various thiazole derivatives and related compounds against several cancer cell lines.

Interactive Table: Anticancer Activity of Thiazole Derivatives

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

| Benzimidazole derivative 4 | MCF-7 | IC₅₀ | 8.86 ± 1.10 µg/mL | waocp.org |

| Benzimidazole derivative 2 | HCT-116 | IC₅₀ | 16.18 ± 3.85 µg/mL | waocp.org |

| Benzimidazole derivative 4 | HCT-116 | IC₅₀ | 24.08 ± 0.31 µg/mL | waocp.org |

| Monobenzyltin compound C1 | MCF-7 | IC₅₀ | 2.5 ± 0.50 µg/mL | nih.gov |

| Monobenzyltin compound C1 | MDA-MB-231 | IC₅₀ | 4.0 ± 0.70 µg/mL | nih.gov |

| Monobenzyltin compound C1 | PC3 | IC₅₀ | 8.0 ± 0.00 µg/mL | nih.gov |

| Thiazolyl-indole-2-carboxamide 6i | MCF-7 | IC₅₀ | 6.10 ± 0.4 µM | acs.org |

| Thiazolyl-indole-2-carboxamide 6v | MCF-7 | IC₅₀ | 6.49 ± 0.3 µM | acs.org |

| Pyrazolo[4,3-c]hexahydropyridine 31 | MDA-MB-231 | IC₅₀ | 4.2 µM | mdpi.com |

| Pyrazolo[4,3-c]hexahydropyridine 31 | MCF-7 | IC₅₀ | 2.4 µM | mdpi.com |

| Indenopyrimidine-2,5-dione 30 | MCF-7 (ER+) | IC₅₀ | 0.004 µM | nih.gov |

Research into the mechanisms of action for anticancer thiazoles indicates that they can interfere with fundamental cellular processes. For example, a series of novel N-thiazolyl-indole-2-carboxamide derivatives were found to induce cell cycle arrest at the G2/M phase and promote apoptosis. acs.org The ability of certain pyridine-thiazole hybrid molecules to cause changes in nucleus morphology suggests their mechanism of action may involve the induction of genetic instability in tumor cells. nih.gov The tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) has been shown to induce a delay in the G2 phase of the cell cycle in HeLa cells, a mechanism that is independent of DNA synthesis. nih.gov This indicates that some compounds can act on transition points in the cell cycle that are close to mitosis. nih.gov

Modulation of Gene Expression and Cellular Reprogramming

A significant finding in the study of thiazole carboxylates is their ability to modulate gene expression related to cellular pluripotency. The octamer-binding transcription factor 4 (Oct3/4) is a master gene in the regulatory network of pluripotent cells. nih.govresearchgate.net Its expression is crucial for maintaining the undifferentiated state of embryonic stem cells and for reprogramming somatic cells into induced pluripotent stem cells (iPSCs). nih.govnih.gov

Through a cell-based high-throughput screening campaign, a lead structure, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (referred to as O4I2), was identified as a potent small molecule inducer of Oct3/4 expression. nih.govresearchgate.net This discovery highlights the potential of this class of compounds to influence cellular identity by activating key transcription factors. nih.gov

The induction of Oct3/4 expression by ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives points to their involvement in the molecular pathways that govern transcriptional regulation and cellular reprogramming. nih.govnih.govresearchgate.net These small molecules offer a chemical approach to generating iPSCs, which circumvents the risks associated with viral transduction methods, such as random gene integration and potential tumorigenesis. nih.gov The ability of these thiazole derivatives to enforce the expression of a master regulatory gene like Oct3/4 suggests they can activate or interact with upstream signaling pathways that control the pluripotency network. nih.govresearchgate.net Pectins, which are complex polysaccharides, are synthesized and modified in a way that affects cell wall properties and plant development, a process regulated by transcription factors. researchgate.net While in a different biological context, this illustrates the principle of transcriptional control over complex cellular components.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for optimizing the biological functions of thiazole carboxylates. Research has shown that modifications to different parts of the molecular scaffold significantly impact their anticancer activity. nih.gov

For the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) series, SAR was explored by modifying the "A", "B", and "C" rings and the linker, revealing that these changes could enhance antiproliferative activity into the nanomolar range. nih.gov Further studies on this scaffold involved replacing the thiazole "B" ring and modifying the carbonyl linker to extend the SAR understanding. nih.gov

SAR studies on other thiazole derivatives revealed that the nature of substituents is critical for activity. For instance, in a series of thiazole pyridine hybrids, the presence of an electron-withdrawing group like chlorine was found to enhance anti-breast cancer efficacy. nih.gov In another study, SAR analysis indicated that a methoxy (B1213986) group on a phenyl ring led to higher antitumor activity than a halogen group. ijper.org The presence of an ethyl carboxylate substituent at the fifth position of the thiazole ring was found to slightly decrease antimicrobial activity in one series of compounds. nih.gov These studies collectively demonstrate that the biological activity of thiazole carboxylates can be finely tuned by strategic chemical modifications to their core structure and substituents. nih.govijper.orgnih.gov

Impact of Substituent Electronic and Steric Effects on Bioactivity

The biological activity of thiazole carboxylates is significantly influenced by the electronic and steric properties of substituents attached to the thiazole ring and its associated side chains. The nature of these substituents can modulate the molecule's interaction with its biological target, affecting its efficacy as an antimicrobial or anticancer agent.

Research into 2,4-disubstituted thiazole derivatives has revealed that the presence of specific functional groups is beneficial for their bioactivity. For instance, structure-activity relationship (SAR) analysis has shown that electron-withdrawing groups, such as a nitro group (NO₂), and electron-donating groups, like a methoxy group (OMe), in the para position of a benzene (B151609) ring attached to the thiazole moiety can enhance the compound's activity. nih.gov

In a study evaluating thiazole derivatives for their cytotoxic activities against various cancer cell lines, chlorine-containing derivatives were identified as the most potent. nih.gov This highlights the positive impact of electron-withdrawing halogens on bioactivity. Further investigation into a series of ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates demonstrated that compounds with a trifluoromethyl group on the thiazole ring exhibited greater herbicidal activities compared to their non-fluorinated counterparts. researchgate.net Specifically, compounds bearing fluorine showed 70-100% inhibition against certain weeds, indicating that the trifluoromethyl group was advantageous for herbicidal activity. researchgate.net

The following table summarizes the observed effects of different substituents on the bioactivity of thiazole derivatives.

| Substituent Type | Position | Effect on Bioactivity | Reference |

| Electron-withdrawing (e.g., NO₂) | para-position of benzene ring | Beneficial | nih.gov |

| Electron-donating (e.g., OMe) | para-position of benzene ring | Beneficial | nih.gov |

| Halogen (e.g., Cl) | Not specified | Potent cytotoxic activity | nih.gov |

| Trifluoromethyl (CF₃) | Thiazole ring | Increased herbicidal activity | researchgate.net |

Thiazole Ring Modifications and Side Chain Contributions

Modifications to the thiazole ring itself and the nature of its side chains are critical determinants of the biological activity of this compound and its analogs. The thiazole nucleus is a versatile scaffold that allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. nih.govcabidigitallibrary.org

Systematic modifications have been undertaken to explore structure-activity relationships. These include varying the substitution on the thiazole nitrogen, altering the linker structure between the thiazole and phenyl groups, and modifying other substitution groups on both the thiazole and phenyl rings. nih.gov Such studies have led to the development of derivatives with enhanced antimigration and anti-invasion activities against metastatic cancer cells. nih.gov

The contribution of the side chain at the 5-position of the thiazole ring has been noted as significant. For example, the presence of a carboxanilide side chain at this position has been linked to cytostatic effects on human chronic myeloid leukemia cells. mdpi.com Further emphasizing the importance of ring substituents, the replacement of a methyl group with a trifluoromethyl group on the thiazole ring has been shown to confer a protective effect against metabolism, in addition to enhancing herbicidal activity. researchgate.net

Coordination of metal ions to the thiazole ring can also influence its biological properties. In studies involving copper complexes of thiazole-based derivatives, it was found that the ligands coordinate to the copper ion through the sulfur atom of the thiazole ring and a nitrogen atom from an attached piperazine (B1678402) ring. nih.gov This coordination alters the electronic properties of the molecule, as confirmed by shifts in the infrared spectra of the complexes. nih.gov

The table below illustrates the impact of specific modifications on the thiazole ring and its side chains.

| Modification | Location | Observed Effect | Reference |

| Variation of substituent | Thiazole nitrogen | Optimized antimigration and anti-invasion activity | nih.gov |

| Alteration of linker structure | Between thiazole and phenyl groups | Optimized antimigration and anti-invasion activity | nih.gov |

| Carboxanilide side chain | 5-position of thiazole ring | Cytostatic effects | mdpi.com |

| Trifluoromethyl group | Thiazole ring | Increased herbicidal activity and metabolic stability | researchgate.net |

| Metal coordination (Copper) | Thiazole sulfur and side-chain nitrogen | Altered electronic properties | nih.gov |

Applications in Advanced Materials and Chemical Synthesis

Role as a Versatile Synthetic Building Block for Complex Heterocycles

The thiazole (B1198619) ring is a cornerstone in heterocyclic chemistry, and its derivatives are key starting materials for building more elaborate molecular architectures. The 2-aminothiazole (B372263) variant, a close structural relative and likely precursor to the 2-carbamoyl derivative, is extensively used in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic properties. researchgate.net For instance, the amino group can be readily modified to form various amides or participate in cyclocondensation reactions to yield fused heterocyclic systems. researchgate.net

Similarly, the functional groups of Ethyl 2-carbamoylthiazole-4-carboxylate would allow it to serve as a versatile building block. The carbamoyl (B1232498) and ester groups can be hydrolyzed, reduced, or transformed to introduce new functionalities, enabling the construction of complex, multi-ring systems.

Intermediates in Pharmaceutical and Agrochemical Development

Thiazole derivatives are integral to the development of a wide array of pharmaceutical and agrochemical products. researchgate.netcbijournal.com The core thiazole structure is present in numerous approved drugs and compounds under investigation for various diseases.

Pharmaceutical Intermediates: The 2-aminothiazole scaffold, from which the carbamoyl derivative is conceptually derived, is a starting point for synthesizing compounds with potential therapeutic roles, including antibacterial, antifungal, anti-inflammatory, and antitumor agents. researchgate.net For example, new series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives have been synthesized from ethyl 2-aminothiazole-4-carboxylate and evaluated for their antimicrobial activity. cbijournal.com These studies show that modifications at the 2-position of the thiazole ring are a proven strategy for developing new bioactive molecules.

Agrochemical Intermediates: In agriculture, thiazole and the related benzothiazole (B30560) derivatives are foundational for creating new herbicides, fungicides, and insecticides. chemicalbook.com These compounds can target specific biological pathways in pests and weeds. The structural features of this compound make it a candidate for derivatization into novel active ingredients for crop protection, leveraging the known bioactivity of the thiazole ring.

The table below summarizes the roles of related thiazole intermediates in development:

| Intermediate Class | Application Area | Examples of Resulting Compounds |

| 2-Aminothiazoles | Pharmaceuticals | Antibacterial, Antifungal, Anti-inflammatory agents researchgate.net |

| 2-Aminothiazoles | Pharmaceuticals | Sulfonamide derivatives with antimicrobial activity cbijournal.com |

| Benzothiazoles | Agrochemicals | Herbicides, Insecticides, Fungicides chemicalbook.com |

| Thiazoles | Pharmaceuticals | Neuroprotective agents, Parkinson's disease treatment candidates researchgate.net |

Integration into Novel Material Science Research (e.g., polymers, coatings)

The field of material science has found significant use for thiazole-containing compounds, particularly in the creation of advanced polymers with unique electronic and optical properties. Research has demonstrated that conjugated polymers incorporating thiazole units can be synthesized for high-performance applications.

For instance, novel conjugated polymers have been developed using a Schiff base derived from 2-aminothiazole-4-carboxylate. These materials have shown excellent performance as the active layer in organic photodetectors (OPDs), which are critical components for technologies like fingerprint-on-display sensors. researchgate.net The electron-withdrawing nature of the thiazole-4-carboxylate unit contributes to the desirable electronic properties of the resulting polymers. This indicates a clear pathway for the integration of this compound into similar polymer structures, potentially for use in organic electronics, specialized coatings, or other advanced materials where tailored optoelectronic properties are required.

Future Perspectives and Research Directions

Development of Novel, Eco-Friendly, and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices. bohrium.com For the synthesis of thiazole (B1198619) derivatives, including Ethyl 2-carbamoylthiazole-4-carboxylate, future research will likely focus on developing methodologies that are both efficient and environmentally benign. bepls.com

Current synthetic routes to the precursor, ethyl 2-aminothiazole-4-carboxylate, often involve the reaction of ethyl bromopyruvate with thiourea (B124793). prepchem.com While effective, this method can involve hazardous reagents and solvents. Future research is expected to explore:

Green Solvents and Catalysts: The use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental impact. mdpi.com Similarly, the development of reusable and non-toxic catalysts, such as biocatalysts or metal-organic frameworks, will be a key area of investigation. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. bepls.com

One-Pot, Multi-Component Reactions: Designing synthetic strategies where multiple reaction steps are carried out in a single vessel without isolating intermediates can improve efficiency and reduce waste. acs.org

The synthesis of this compound itself would likely proceed from its 2-amino precursor. Future research could focus on developing a one-pot synthesis that directly introduces the carbamoyl (B1232498) group, bypassing the isolation of the aminothiazole intermediate.

Advanced Computational Design and High-Throughput Virtual Screening for Lead Identification

Computational methods are becoming indispensable tools in modern drug discovery. For this compound and its derivatives, in silico approaches can accelerate the identification of promising lead compounds with desired biological activities.

Key computational strategies include:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding affinity and interaction patterns of thiazole derivatives with specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This allows for the rational design of molecules with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing the relationship between the chemical structure and biological activity of a series of compounds, QSAR models can be developed to predict the activity of novel, untested molecules.

High-Throughput Virtual Screening (HTVS): Large virtual libraries of thiazole derivatives can be rapidly screened against various biological targets to identify potential hits for further experimental validation. nih.gov

These computational approaches will enable researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Exploration of New Biological Targets and Polypharmacology

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. globalresearchonline.netmdpi.commedmedchem.com A key future direction will be the exploration of novel biological targets for this compound and its analogs.

This exploration will involve:

Target Identification and Validation: Utilizing techniques such as proteomics and chemical genetics to identify new protein targets that interact with thiazole derivatives.

Phenotypic Screening: Testing compounds in cell-based or whole-organism assays to identify desired physiological effects without a preconceived target.

Polypharmacology: Investigating the ability of a single compound to interact with multiple biological targets. This "multi-target" approach can be particularly beneficial for treating complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov

The diverse biological activities reported for thiazole-containing compounds suggest that this compound could be a versatile scaffold for developing drugs with novel mechanisms of action. wisdomlib.org

Scalable Production Methods for Industrial Applications

For any promising therapeutic candidate to reach the market, the development of a scalable and cost-effective manufacturing process is crucial. Future research in this area will focus on translating laboratory-scale syntheses of this compound and its derivatives to an industrial scale.

This will require addressing challenges such as:

Process Optimization: Fine-tuning reaction parameters (temperature, pressure, catalyst loading) to maximize yield and purity while minimizing costs.

Flow Chemistry: Utilizing continuous flow reactors can offer advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scale-up.

Purification Techniques: Developing efficient and scalable purification methods, such as crystallization or chromatography, to obtain the final product with high purity.

The development of robust and economically viable production methods will be essential for the commercialization of any new drugs based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for Ethyl 2-carbamoylthiazole-4-carboxylate, and how can purity be optimized?

- Methodology : A common approach involves coupling reactions, such as the condensation of ethyl 2-aminothiazole-4-carboxylate with carbamoyl chloride derivatives under anhydrous conditions. For example, ethyl 2-amino-thiazole-4-carboxylate (a structural analog) reacts with acyl chlorides in dichloromethane using triethylamine as a base to form carboxamide derivatives .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Storage at 2–8°C in airtight containers minimizes decomposition .

Q. How can the structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, carbamoyl NH signals near 6.5–7.5 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths and angles, critical for verifying stereochemistry .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Refrigerate (2–8°C) in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the ester group. Avoid exposure to moisture and strong acids/bases .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) elucidate the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, charge distribution, and reactivity indices. For example, exact-exchange terms in DFT improve accuracy for thermochemical properties like bond dissociation energies .

- Applications : Predict sites for electrophilic/nucleophilic attacks (e.g., carbamoyl nitrogen as a nucleophilic center) to guide derivatization strategies .

Q. What experimental approaches are used to study its interactions with biological targets (e.g., enzymes)?

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measures binding affinity (K) to proteins like kinases or proteases.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Molecular Docking : Software like AutoDock Vina models binding poses, validated by mutagenesis studies on active-site residues .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

- Derivatization : Modify the carbamoyl group (e.g., alkylation, fluorination) or ester moiety (e.g., methyl-to-ethyl substitution) to enhance solubility or target affinity. For example, ethyl-to-methyl substitution in related thiazoles increased antiviral activity by 30% .

- Data Analysis : Multivariate regression correlates electronic descriptors (Hammett σ, LogP) with bioactivity metrics (IC, EC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.